Methyl 5-bromo-2,3-dimethoxybenzoate

Descripción general

Descripción

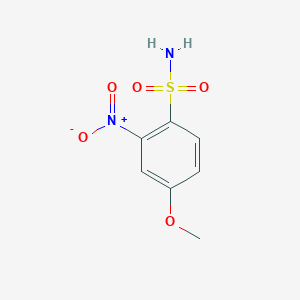

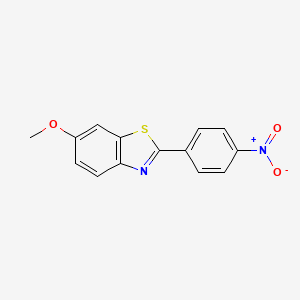

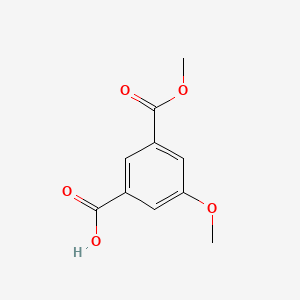

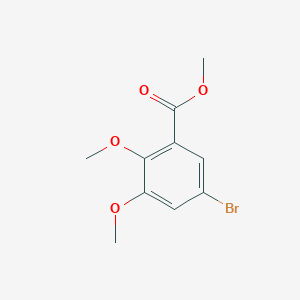

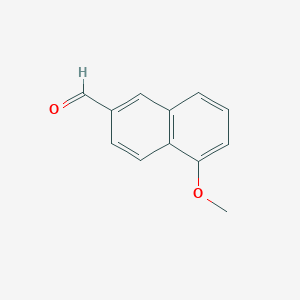

Methyl 5-bromo-2,3-dimethoxybenzoate is a chemical compound with the molecular formula C10H11BrO4 . It is a derivative of benzoic acid, with two methoxy groups (-OCH3) attached to the benzene ring at positions 2 and 3, a bromine atom at position 5, and a methyl ester group (-COOCH3) attached to the carboxyl group .

Synthesis Analysis

The synthesis of Methyl 5-bromo-2,3-dimethoxybenzoate can be achieved through a series of reactions starting from commercially available 3,4,5-trimethoxytoluene . The process involves bromination, methoxylation, and oxidation reactions . The overall yield of this synthesis process has been demonstrated to be around 80% on a multi-gram scale .Molecular Structure Analysis

The molecular structure of Methyl 5-bromo-2,3-dimethoxybenzoate consists of a benzene ring with two methoxy groups (-OCH3) at positions 2 and 3, a bromine atom at position 5, and a methyl ester group (-COOCH3) attached to the carboxyl group . The average mass of the molecule is 275.096 Da .Physical And Chemical Properties Analysis

Methyl 5-bromo-2,3-dimethoxybenzoate is a solid compound . It has a molecular weight of 275.1 . The boiling point is reported to be 349.1°C at 760 mmHg .Aplicaciones Científicas De Investigación

- Bromination Reactions : Methyl 5-bromo-2,3-dimethoxybenzoate can serve as a starting material for the synthesis of other compounds. For instance, it has been investigated in bromination reactions .

- Intermediate for Mycophenolic Acid Analogues : It plays a crucial role in the synthesis of 5,7-dimethoxy-4-methylphthalide, which is an intermediate in the production of mycophenolic acid and its analogues .

Synthetic Chemistry and Medicinal Chemistry

Mecanismo De Acción

Target of Action

Methyl 5-bromo-2,3-dimethoxybenzoate is a complex organic compoundSimilar compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in the body . The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This can lead to changes in the structure and function of the target molecule .

Biochemical Pathways

Brominated compounds are often involved in halogenation reactions, which can influence various biochemical pathways .

Pharmacokinetics

Similar organic compounds are usually well-absorbed in the body, distributed to various tissues, metabolized primarily in the liver, and excreted in urine and feces .

Result of Action

The introduction of a bromine atom can significantly alter the properties of the target molecule, potentially influencing its function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 5-bromo-2,3-dimethoxybenzoate. For instance, the rate of bromination reactions can be influenced by the pH of the environment .

Propiedades

IUPAC Name |

methyl 5-bromo-2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-8-5-6(11)4-7(9(8)14-2)10(12)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLKQPLNPYMCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631971 | |

| Record name | Methyl 5-bromo-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83131-08-2 | |

| Record name | Methyl 5-bromo-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

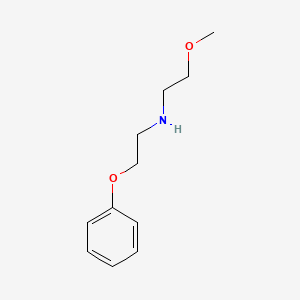

![N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine](/img/structure/B3022566.png)